molecular formula C28H31N5O2 B11328176 2-(3,4-dimethoxyphenyl)-5-methyl-7-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine

2-(3,4-dimethoxyphenyl)-5-methyl-7-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine

Cat. No.: B11328176
M. Wt: 469.6 g/mol
InChI Key: SZMMDFUANVFOLM-JXMROGBWSA-N
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Description

1-[2-(3,4-DIMETHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-DIMETHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-DIMETHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1-[2-(3,4-DIMETHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-DIMETHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-DIMETHOXYPHENYL)-N-(3,5-DIMETHYLPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE
  • N-SEC-BUTYL-2-(3,4-DIMETHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE HYDROCHLORIDE

Uniqueness

1-[2-(3,4-DIMETHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles .

Properties

Molecular Formula

C28H31N5O2

Molecular Weight

469.6 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-methyl-7-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C28H31N5O2/c1-21-18-28(32-16-14-31(15-17-32)13-7-10-22-8-5-4-6-9-22)33-27(29-21)20-24(30-33)23-11-12-25(34-2)26(19-23)35-3/h4-12,18-20H,13-17H2,1-3H3/b10-7+

InChI Key

SZMMDFUANVFOLM-JXMROGBWSA-N

Isomeric SMILES

CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)C/C=C/C4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)CC=CC4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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